molecular formula C10H16O3 B15255596 Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15255596
M. Wt: 184.23 g/mol
InChI Key: HSQAEYMBZAFSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the Corey-Chaykovsky reaction. This reaction utilizes sulfur ylides, which are generated from trimethylsulfur halide or trimethyl sulfoxide halide in the presence of a base such as potassium tert-butylate . The reaction is carried out in a suitable solvent, often tert-butyl alcohol, under an inert atmosphere at controlled temperatures. The crude product is then extracted using water and ethyl acetate, followed by evaporation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spiro compounds such as:

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-5-4-6-10(7)9(2,13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

HSQAEYMBZAFSQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(O2)(C)C(=O)OC

Origin of Product

United States

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